S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of HBPC CGSH would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
HBPC CGSH undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
HBPC CGSH has several scientific research applications, including:
Chemistry: Used as a model compound to study glyoxalase inhibition and related biochemical pathways.
Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antimalarial properties and potential use in treating other diseases.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
HBPC CGSH exerts its effects by inhibiting the glyoxalase system, specifically targeting glyoxalase I and glyoxalase II. This inhibition disrupts the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis, leading to the accumulation of toxic intermediates and subsequent cell death. The molecular targets and pathways involved include the glyoxalase enzymes and related metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Glutathione: The parent compound from which HBPC CGSH is derived.
N-acetylcysteine: Another compound with antioxidant properties and similar biochemical functions.
Lipoic acid: A compound with similar redox properties and therapeutic potential.
Uniqueness
HBPC CGSH is unique due to its specific inhibitory action on glyoxalase I and glyoxalase II, making it a valuable tool in antimalarial research and other therapeutic applications. Its derivatization from glutathione provides it with distinct biochemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H23BrN4O8S |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[(4-bromo-N-hydroxyanilino)-hydroxymethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H23BrN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17?/m0/s1 |
InChI Key |
OGZMPQOWGQBWAV-FAGLKTCQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N(C(O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)Br |
Canonical SMILES |
C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br |
Origin of Product |
United States |
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